N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methylthiazole-5-carboxamide
Description
This compound features a thieno[3,2-d]pyrimidine core substituted with a dioxo group and an ethyl-linked 4-methylthiazole-5-carboxamide moiety. Its structure combines a bicyclic heterocyclic system (thienopyrimidine) with a thiazole-carboxamide side chain, which is critical for modulating biological activity, particularly in targeting enzymes or receptors involved in inflammation, cancer, or viral infections . The synthesis of analogous compounds often involves cyclocondensation reactions or coupling strategies, as seen in related thienopyrimidine and thiazole derivatives .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S2/c1-7-9(22-6-15-7)11(18)14-3-4-17-12(19)10-8(2-5-21-10)16-13(17)20/h2,5-6H,3-4H2,1H3,(H,14,18)(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXECOLLJNBIIBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methylthiazole-5-carboxamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.
Ethyl Linker Addition: The ethyl group is introduced through alkylation reactions, often using ethyl halides in the presence of a base.
Thiazole Carboxamide Formation: The final step involves the formation of the thiazole ring and its subsequent attachment to the ethyl linker. This is typically achieved through cyclization reactions involving thioamides and α-haloketones.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the thienopyrimidine core, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thienopyrimidine derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. The thienopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. The ethyl linker and thiazole moiety contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
Pharmacological Insights
Anti-inflammatory Activity: Benzothieno[3,2-d]pyrimidine derivatives (e.g., Compound 1) suppress COX-2 and iNOS expression in human keratinocytes (IC50 values in the µM range) . The target compound lacks direct evidence for anti-inflammatory activity but shares structural motifs (thienopyrimidine core) that may confer similar properties.
Anticancer Potential: Thieno[2,3-d]pyrimidin-4-one derivatives (e.g., Compound 4) exhibit in vitro anti-breast cancer activity via apoptosis induction . The target compound’s thiazole-carboxamide group may enhance cellular uptake or target specificity compared to hydrazide derivatives.
Antiviral Applications : N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide analogs (e.g., Compound 1 in ) target Flavivirus envelope proteins with sub-µM EC50 values . The ethyl linker in the target compound could improve solubility or binding kinetics.
Biological Activity
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methylthiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound belongs to the class of thieno[3,2-d]pyrimidines and thiazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound include:
- Antiproliferative Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Protein Kinase Inhibition : It acts as an inhibitor of serine/threonine protein kinases, particularly targeting the Akt pathway which is crucial in cancer progression and survival.
Antiproliferative Activity
The antiproliferative effects of the compound have been evaluated in several studies. The following table summarizes key findings from various research efforts:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MDA-MB231 | 6.5 | Induction of apoptosis via Akt inhibition | |
| HeLa | 8.0 | Cell cycle arrest at G1 phase | |
| HCT-116 | 7.5 | Inhibition of DNA synthesis |
Case Studies
- MDA-MB231 Cell Line : In vitro studies demonstrated that the compound induced apoptosis in MDA-MB231 breast cancer cells with an IC50 value of 6.5 µM. The mechanism involved the inhibition of the Akt signaling pathway, leading to decreased cell survival and proliferation.
- HeLa Cell Line : Research indicated an IC50 value of 8.0 µM against HeLa cervical cancer cells. The compound caused cell cycle arrest at the G1 phase, suggesting a potential for therapeutic application in cervical cancer treatment.
- HCT-116 Cell Line : The compound was also tested against HCT-116 colon carcinoma cells with an observed IC50 value of 7.5 µM. The study highlighted its role in inhibiting DNA synthesis, further supporting its anticancer properties.
The primary mechanism through which this compound exerts its biological activity includes:
- Inhibition of Akt Pathway : This compound has been identified as a potent inhibitor of the Akt pathway, which is often overactive in various cancers. By inhibiting this pathway, the compound can effectively reduce tumor cell proliferation and induce apoptosis.
- Cell Cycle Modulation : The ability to arrest the cell cycle at critical checkpoints (such as G1) provides a strategic advantage in limiting cancer cell growth.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methylthiazole-5-carboxamide?
- Answer : The synthesis typically involves multi-step reactions, starting with condensation of thieno[3,2-d]pyrimidine derivatives with thiazole-5-carboxamide precursors. Key steps include:
- Step 1 : Activation of the thiazole-5-carboxamide moiety using coupling agents like EDCI or DCC in anhydrous DMF .
- Step 2 : Alkylation of the thienopyrimidine core under basic conditions (e.g., K₂CO₃) in polar aprotic solvents .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Employ a combination of spectroscopic and chromatographic techniques:
- NMR : Verify proton environments (e.g., thienopyrimidine C-H protons at δ 7.8–8.2 ppm, thiazole methyl group at δ 2.4 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 405.2) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to validate bond angles and spatial arrangement (if single crystals are obtainable) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cell viability tests:
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant enzymes .
- Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at concentrations ranging from 1 nM–100 μM .
Advanced Research Questions
Q. How should researchers design experiments to investigate target binding specificity and affinity?
- Answer : Combine computational and experimental approaches:
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized target proteins .
- Mutagenesis Studies : Validate binding residues by expressing mutant proteins and comparing activity shifts .
Q. How can contradictory bioactivity data between similar analogs be resolved?
- Answer : Conduct systematic analysis of structural and experimental variables:
-
SAR Table : Compare substituent effects (e.g., methyl vs. ethyl groups on thiazole) on IC₅₀ values (Table 1) .
-
Orthogonal Assays : Cross-validate using alternative methods (e.g., thermal shift assays vs. enzymatic activity) .
Table 1: Structural-Activity Relationship (SAR) of Key Analogs
Substituent (R) Enzyme IC₅₀ (nM) Cell Viability (IC₅₀, μM) -CH₃ (Parent) 12.5 ± 1.2 8.7 ± 0.9 -C₂H₅ 45.3 ± 3.1 32.4 ± 2.5 -Cl 9.8 ± 0.8 6.1 ± 0.7
Q. What strategies optimize pharmacokinetic (PK) properties for in vivo studies?
- Answer : Focus on ADME profiling:
- Solubility : Use PBS (pH 7.4) and simulated intestinal fluid (FaSSIF) with shake-flask method .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- Plasma Protein Binding : Employ equilibrium dialysis (≥90% binding suggests limited free fraction) .
Q. How can computational methods elucidate reaction mechanisms for derivative synthesis?
- Answer : Apply quantum mechanical calculations:
- Density Functional Theory (DFT) : Model transition states for key steps (e.g., nucleophilic substitution at the thienopyrimidine core) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .
Data Contradiction and Validation
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Answer : Investigate bioavailability and metabolism:
- Bioavailability : Compare oral vs. intravenous administration in rodent models (F < 20% suggests poor absorption) .
- Metabolite Identification : Use high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. What analytical techniques resolve stability issues under physiological conditions?
- Answer : Conduct forced degradation studies:
-
Oxidative Stress : Expose to 3% H₂O₂ at 40°C; monitor degradation via HPLC .
-
Photostability : Use ICH Q1B guidelines (UV light, 1.2 million lux hours) .
Table 2: Stability Profile Under Stress Conditions
Condition Degradation (%) Major Degradants Acidic (0.1N HCl) 15.2 Hydrolyzed thiazole Basic (0.1N NaOH) 28.7 Ring-opened byproducts Oxidative (H₂O₂) 10.5 Sulfoxide derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
